3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a complex organic compound characterized by its unique structural features, including chlorinated aromatic groups and an oxime moiety. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemical development. The molecular formula of this compound is C16H15Cl2N2O2, and it has a molecular weight of 348.21 g/mol.
This compound is synthesized through multi-step organic reactions and has been referenced in scientific literature for its potential biological activities and applications in research. Detailed information about its synthesis and properties can be found in various chemical databases and publications, such as BenchChem and PubChem.
3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide belongs to the class of organic compounds known as amides, specifically those containing oxime functional groups. Its structure suggests potential reactivity patterns typical of oxime ethers and chlorinated aromatic compounds.
The synthesis of 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide involves several key steps:
The molecular structure of 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide can be depicted as follows:
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI:
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC=NOCC2=C(C=C(C=C2Cl)Cl)ClInChI=1S/C16H15Cl2N2O2/c17-11-2-1-10(13(18)7-11)9-24-21-6-5-16(23)22-15-4-3-12(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-.The chemical reactivity of 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide includes:
These reactions are essential for understanding the compound's potential applications in synthetic chemistry and biological systems.
The mechanism by which 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide exerts its effects involves:
Research into its pharmacological properties suggests potential applications in treating inflammatory conditions or infections.
Relevant data regarding melting point, boiling point, and other physical constants may vary based on purity and specific preparation methods.
3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide has several scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7